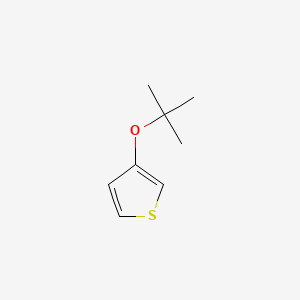
3-tert-Butoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxythiophene is an organic compound with the molecular formula C8H12OS. It is a derivative of thiophene, where a tert-butoxy group is attached to the third carbon of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxythiophene typically involves the reaction of thiophene with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where thiophene reacts with tert-butyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions and yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxythiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the reagent used.
Scientific Research Applications
3-tert-Butoxythiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-tert-Butoxythiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of 3-tert-Butoxythiophene, used widely in organic synthesis.
3,6-Di-tert-butylcarbazole: Another compound with tert-butyl groups, used in materials science for its electronic properties.
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone: A derivative of thiophene with similar structural features
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
49596-64-7 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C8H12OS/c1-8(2,3)9-7-4-5-10-6-7/h4-6H,1-3H3 |
InChI Key |
AHEZAMUVPRLNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



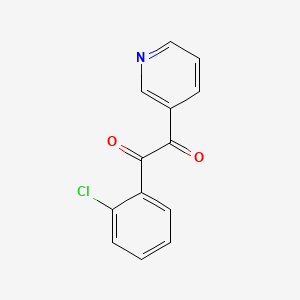

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
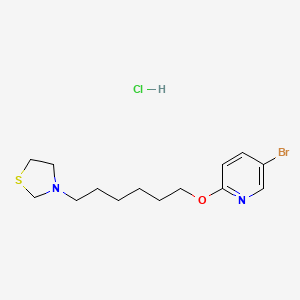
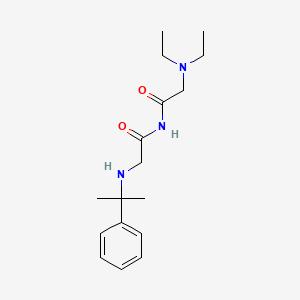

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)

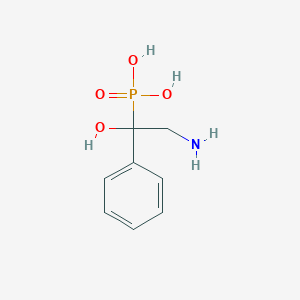
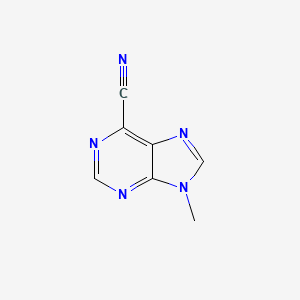
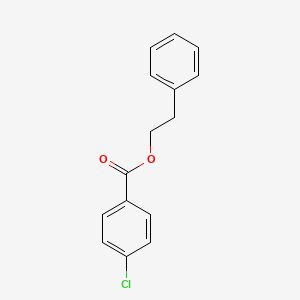
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
